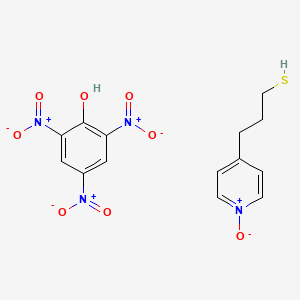
3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol is a complex organic compound that combines the properties of both a pyridinium derivative and a nitrophenol. This compound is notable for its unique structural features, which include a pyridinium ring with an oxidized nitrogen atom and a thiol group, as well as a trinitrophenol moiety. These structural elements confer distinct chemical and physical properties, making the compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridinium derivative, which can be achieved through the oxidation of pyridine using suitable oxidizing agents. The thiol group can be introduced via nucleophilic substitution reactions, often using thiol-containing reagents under controlled conditions.
For the trinitrophenol part, nitration of phenol is a standard method, where phenol is treated with a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 2, 4, and 6 positions. The final step involves coupling the pyridinium-thiol derivative with the trinitrophenol moiety, typically through a condensation reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups in the trinitrophenol moiety can be reduced to amino groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halides, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Aminophenols.
Substitution products: Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol and nitro groups.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Molecular Targets: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The nitro groups can undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and apoptosis, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Pyridinio)-1-propanesulfonate: Similar pyridinium structure but with a sulfonate group instead of a thiol.
2,4,6-Trinitrotoluene (TNT): Similar nitrophenol structure but with a methyl group instead of a pyridinium-thiol moiety.
Uniqueness
3-(1-Oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol is unique due to its combination of a pyridinium ring, a thiol group, and a trinitrophenol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Propiedades
Número CAS |
69603-72-1 |
|---|---|
Fórmula molecular |
C14H14N4O8S |
Peso molecular |
398.35 g/mol |
Nombre IUPAC |
3-(1-oxidopyridin-1-ium-4-yl)propane-1-thiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NOS.C6H3N3O7/c10-9-5-3-8(4-6-9)2-1-7-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,11H,1-2,7H2;1-2,10H |
Clave InChI |
OEMSTJNAKKOLHW-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC=C1CCCS)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


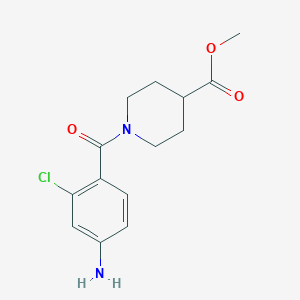
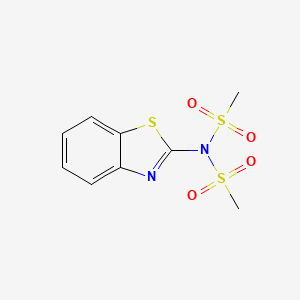

![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)

![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
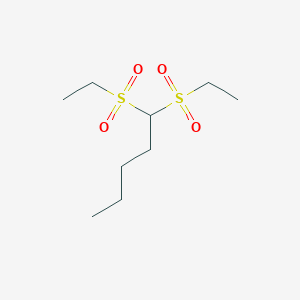
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)

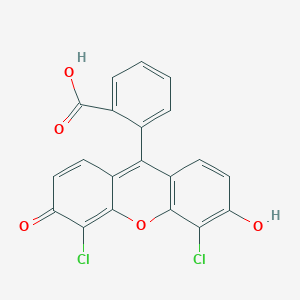
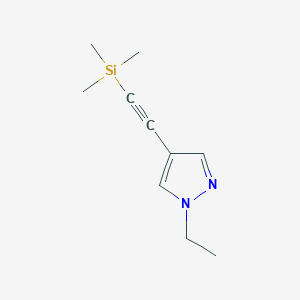


![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)
